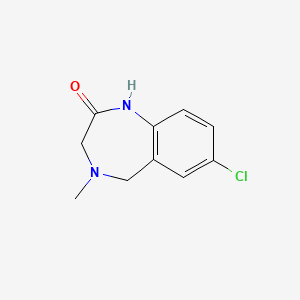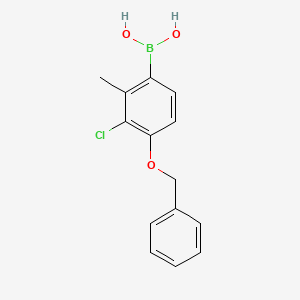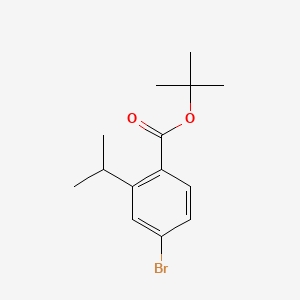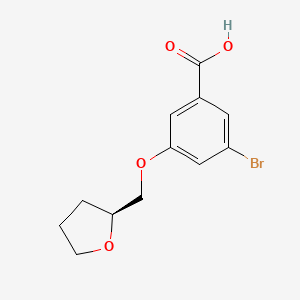
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL is an organic compound that features a boronic ester group attached to a naphthol moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL typically involves the reaction of naphthol with a boronic ester precursor. One common method is the reaction of naphthol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .
Chemical Reactions Analysis
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydronaphthol derivatives.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL has several scientific research applications:
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its naphthol moiety, which exhibits fluorescence.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL involves its ability to form stable boron-oxygen bonds. This property is exploited in cross-coupling reactions where the boronic ester group reacts with halides to form new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific application, such as the formation of fluorescent probes or pharmaceuticals .
Comparison with Similar Compounds
Similar compounds to 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-1-OL include:
Phenylboronic acid pinacol ester: Used in similar cross-coupling reactions but lacks the naphthol moiety.
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Another boronic ester used in organic synthesis with different electronic properties due to the fluorine and pyridine groups.
The uniqueness of this compound lies in its combination of the boronic ester group with the naphthol moiety, providing both reactivity and fluorescence properties.
Properties
CAS No. |
2028288-80-2 |
|---|---|
Molecular Formula |
C16H19BO3 |
Molecular Weight |
270.1 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-ol |
InChI |
InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-10-9-11-7-5-6-8-12(11)14(13)18/h5-10,18H,1-4H3 |
InChI Key |
AIAZNVUMKZPATJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![6-Bromo-2,2-difluoro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B14030484.png)





